molecular formula C11H12N2O3 B8710903 4,4-Dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 117242-06-5

4,4-Dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B8710903
CAS No.: 117242-06-5
M. Wt: 220.22 g/mol
InChI Key: KAELIXAZPONYCD-UHFFFAOYSA-N
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Description

4,4-Dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

117242-06-5

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

4,4-dimethyl-7-nitro-2,3-dihydroisoquinolin-1-one

InChI

InChI=1S/C11H12N2O3/c1-11(2)6-12-10(14)8-5-7(13(15)16)3-4-9(8)11/h3-5H,6H2,1-2H3,(H,12,14)

InChI Key

KAELIXAZPONYCD-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=O)C2=C1C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(4-Methoxy-benzyl)-4,4-dimethyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one (2.0 g) was dissolved in CH3CN (100 ml) and H2O (50 ml) and cooled to 0° C. CAN (9.64 g) was added and the reaction was stirred at 0° C. for 30 min, then warmed to RT and stirred for 6 h. The mixture was extracted with CH2Cl2 (2×300 ml) washed with sat'd NH4Cl, dried over MgSO4, filtered and concentrated. The crude material was recrystallized in CH2Cl2/EtOAc (1:1) to give 4,4-dimethyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one as a white solid.
Name
2-(4-Methoxy-benzyl)-4,4-dimethyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.64 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-(4-methoxy-benzyl)-4,4-dimethyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one (1.2 g, 3.52 mmol) and cerium ammonium nitrate (5.78 g, 10.56 mmol) in acetonitrile (30 ml) and water (15 ml) was stirred at 0° C. for 1 hrs, after this time the reaction was warmed to room temperature and stirred for a further 15 h. The solvent was evaporated in vacuo and dichloromethane added. The organic phase was separated, washed with saturated aqueous ammonium chloride solution and brine, then dried and evaporated in vacuo. The crude residue was purified by flash column chromatography (15% ethyl acetate in dichloromethane) to afford the title compound (300 mg, 39%). HPLC retention time 3.71 min. Mass spectrum (ES+) m/z 221 (M+H).
Name
2-(4-methoxy-benzyl)-4,4-dimethyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
cerium ammonium nitrate
Quantity
5.78 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
39%

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